molecular formula C9H15Cl2N3O2 B2867153 3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride CAS No. 2044834-43-5

3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride

Cat. No.: B2867153
CAS No.: 2044834-43-5
M. Wt: 268.14
InChI Key: KAORIVRUTWILOR-UHFFFAOYSA-N
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Description

3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride is a high-purity chemical compound intended for research and development applications. The structure of this molecule, featuring a pyridine ring, a hydroxy group, and a primary amino group, makes it a valuable scaffold in medicinal chemistry. Similar aminopyridine and propanamide derivatives are frequently investigated for their potential biological activity and are used as key intermediates in the synthesis of more complex molecules for pharmaceutical research . For instance, compounds with related structures have been explored in patent literature for various therapeutic areas . The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous solutions, which is beneficial for in vitro biological testing. This product is provided for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers are advised to consult the safety data sheet (SDS) and certificate of analysis (CoA) for specific handling, storage, and quality control information prior to use.

Properties

IUPAC Name

3-amino-2-hydroxy-N-(pyridin-4-ylmethyl)propanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c10-5-8(13)9(14)12-6-7-1-3-11-4-2-7;;/h1-4,8,13H,5-6,10H2,(H,12,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAORIVRUTWILOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)C(CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride typically involves the reaction of 3-amino-2-hydroxypropanoic acid with pyridine-4-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Ester vs. Hydroxy Group : The ester-containing analogue () may act as a prodrug, with the ester hydrolyzing in vivo to release the active hydroxy form .
  • Pyridine vs. Pyrazole : Pyridine’s aromaticity and basicity contrast with pyrazole’s dual nitrogen atoms, which could alter binding interactions in biological targets .

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit high water solubility due to ionic dissociation. The hydroxy group in the target compound may further enhance hydrophilicity compared to the methyl ester analogue .
  • Stability : Hydrochloride salts improve stability under storage conditions. However, the hydroxy group in the target compound could increase susceptibility to oxidation compared to alkylated derivatives .

Biological Activity

3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial, antifungal, and potential therapeutic effects, supported by relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC9H13N3O·2HCl
Molecular Weight252.14 g/mol
IUPAC Name3-amino-N-(pyridin-4-ylmethyl)propanamide; dihydrochloride
InChI KeyQSVKHVZJVGZAMS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The mechanism involves:

  • Binding Interactions : The compound forms hydrogen bonds and electrostatic interactions with target proteins, influencing their activity.
  • Signal Transduction : It may modulate signaling pathways that are crucial for cellular functions.
  • Metabolic Pathways : The compound can affect metabolic processes by altering enzyme activities.

Antibacterial Activity

Research indicates that 3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against several bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis5.64
Staphylococcus aureus7.38
Escherichia coli12.45
Pseudomonas aeruginosa15.67

These results suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against various fungal strains.

Case Study: Antifungal Efficacy

The antifungal activity was assessed with the following findings:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

These results indicate a promising potential for use in treating fungal infections .

Therapeutic Potential

The compound is being investigated for its therapeutic effects in various medical applications, particularly in conditions involving inflammation and infection. Its structural features allow it to act as a precursor in drug synthesis, potentially leading to new treatments for diseases such as Alzheimer's and other neurodegenerative conditions.

Research Insights

Recent studies have highlighted the compound's role in modulating pathways related to amyloid-beta peptide processing, which is crucial in Alzheimer's disease pathology. The compound has been shown to reduce amyloidogenic processing in neuronal cell models .

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